1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide is a complex organic compound that features an imidazole ring, a benzoyl group, and a cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazoles involves the reaction of 1,2-diketones with ammonium acetate under acidic conditions . The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the imidazole ring in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the benzoyl group may produce benzyl derivatives .
Wissenschaftliche Forschungsanwendungen
1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination frameworks.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its imidazole moiety.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials with unique photoluminescent properties.
Wirkmechanismus
The mechanism of action of 1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The benzoyl and cyclobutane groups may contribute to the compound’s overall stability and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Imidazol-1-yl)benzoic acid: Shares the imidazole and benzoyl groups but lacks the cyclobutane ring.
1-Phenyl-1H-imidazole: Contains the imidazole ring and a phenyl group but lacks the benzoyl and cyclobutane groups.
N-methylimidazole: Features the imidazole ring and a methyl group but lacks the benzoyl and cyclobutane groups.
Uniqueness
1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the cyclobutane ring and the carbothioamide group distinguishes it from other imidazole derivatives .
Eigenschaften
Molekularformel |
C16H17N3OS |
---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide |
InChI |
InChI=1S/C16H17N3OS/c1-17-15(21)16(7-2-8-16)14(20)12-3-5-13(6-4-12)19-10-9-18-11-19/h3-6,9-11H,2,7-8H2,1H3,(H,17,21) |
InChI-Schlüssel |
TUMUOLDYJYUKOV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=S)C1(CCC1)C(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.